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Compound of Interest

Compound Name:
2-(4-

Methylphenoxy)ethanethioamide

CAS No.: 35370-83-3

Cat. No.: B3370296 Get Quote

Executive Summary
2-(4-Methylphenoxy)ethanethioamide is a specialized organosulfur building block

characterized by a lipophilic p-tolyloxy tail and a reactive thioamide headgroup. While

occasionally screened for intrinsic antimicrobial activity (analogous to ethionamide), its primary

utility in modern literature is as a crucial synthon for the Hantzsch thiazole synthesis.

This guide details the synthesis, reactivity, and pharmacological landscape of this scaffold,

providing validated protocols for its conversion into bioactive 2-substituted thiazoles—a class of

compounds with significant antifungal, antitubercular, and herbicidal properties.
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Property Specification

IUPAC Name 2-(4-Methylphenoxy)ethanethioamide

CAS Number 35370-83-3

Molecular Formula C₉H₁₁NOS

Molecular Weight 181.26 g/mol

Core Moiety Phenoxy-thioamide

Primary Application Precursor for 2-(phenoxymethyl)thiazoles

Chemical Synthesis & Methodology
The synthesis of 2-(4-Methylphenoxy)ethanethioamide typically proceeds via the thionation

of its amide precursor. The choice of thionating agent—Lawesson’s Reagent (LR) versus

Phosphorus Pentasulfide (P₄S₁₀)—dictates yield and purity.

Validated Synthesis Protocol
Objective: Convert 2-(4-methylphenoxy)acetamide to 2-(4-methylphenoxy)ethanethioamide.

Reagents & Materials:
Precursor: 2-(4-Methylphenoxy)acetamide (1.0 eq)

Reagent: Lawesson’s Reagent (0.5–0.6 eq)

Solvent: Anhydrous Toluene or THF

Atmosphere: Nitrogen (

)

Step-by-Step Procedure:
Preparation: Dissolve 10 mmol of 2-(4-methylphenoxy)acetamide in 50 mL of anhydrous

toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Addition: Add 5.5 mmol (0.55 eq) of Lawesson’s Reagent. The slight excess ensures

complete conversion.

Reflux: Heat the mixture to reflux (110°C) under

atmosphere. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

Checkpoint: The reaction typically completes in 2–4 hours. The spot for the amide (

) will disappear, replaced by a less polar yellow spot (

).

Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.

Purification: The residue will contain the product and polymeric phosphorus byproducts.

Purify via flash column chromatography on silica gel (Eluent: DCM/Hexane gradient).

Yield: Expect 85–92% yield of yellow crystalline solid.

Mechanistic Pathway (Graphviz)
The following diagram illustrates the conversion logic and the subsequent Hantzsch cyclization

pathway.
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Caption: Synthetic route from p-cresol to the target thioamide, and its subsequent cyclization to

thiazole derivatives.

Reactivity & Downstream Applications
The thioamide group is a "soft" nucleophile, making this compound a versatile building block.

Hantzsch Thiazole Synthesis
The most critical application of 2-(4-Methylphenoxy)ethanethioamide is the synthesis of 2,4-

disubstituted thiazoles.

Mechanism: The sulfur atom attacks the

-carbon of an

-haloketone (e.g., phenacyl bromide), followed by cyclodehydration.

Significance: The resulting 2-(phenoxymethyl)thiazole scaffold is a privileged structure in

medicinal chemistry, known for potent antifungal activity (lanosterol 14

-demethylase inhibition).

Oxidation to Nitriles
Under oxidative conditions (e.g.,

or Iodine/Ammonia), the thioamide can be desulfurized to form 2-(4-methylphenoxy)acetonitrile.
This is useful if the user needs to access the nitrile functionality while maintaining the phenoxy
ether linkage.

Pharmacological Potential & Analogs[1][2][3][4]
Research indicates that while the thioamide itself has modest activity, its structural analogs and

derivatives are highly bioactive.

Structure-Activity Relationship (SAR)
The biological activity is modulated by substitutions on the phenoxy ring and the modification of

the thioamide group.
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Analog Class
Structural
Modification

Biological Effect Mechanism

Parent 4-Methyl group Moderate lipophilicity

Membrane

permeation; weak

antimycobacterial.

Halogenated
4-Chloro / 2,4-

Dichloro

Increased metabolic

stability

Auxin mimicry

(Herbicidal); increased

antifungal potency.

Thiazole Deriv.
Cyclization with

phenacyl bromide
High potency

Inhibition of fungal

CYP51; disruption of

ergosterol synthesis.

Isosteres
Amide (O instead of

S)
Lower activity

Loss of "soft"

nucleophilicity;

reduced binding to

sulfur-cysteine

targets.

Antimicrobial & Antitubercular Context
Thioamides are structurally related to Ethionamide and Prothionamide, second-line drugs for

Tuberculosis.

Mechanism: These drugs are prodrugs activated by the enzyme EthA (a flavin-dependent

monooxygenase) in Mycobacterium tuberculosis.

Hypothesis: 2-(4-Methylphenoxy)ethanethioamide may serve as a substrate for EthA,

generating reactive S-oxide species that inhibit InhA (enoyl-ACP reductase). However, the

bulky phenoxy group differs significantly from the pyridine ring of ethionamide, likely altering

binding affinity.

Herbicidal Activity
The 2-(4-methylphenoxy) moiety mimics the structure of MCPA (2-methyl-4-

chlorophenoxyacetic acid).
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Activity: Auxin agonist.

Thioamide Effect: Converting the acid/amide to a thioamide often increases resistance to

hydrolysis in soil, potentially acting as a "slow-release" pro-herbicide or possessing distinct

binding kinetics to auxin-binding proteins.

Experimental Validation Protocols
To ensure scientific integrity, the following assays are recommended to validate the identity and

purity of the synthesized compound.

Analytical Characterization (Expected Data)
¹H NMR (400 MHz, CDCl₃):

2.30 (s, 3H,

)

4.85 (s, 2H,

)

6.8–7.2 (m, 4H, Aromatic protons)

7.8, 8.5 (br s, 2H,

, exchangeable with

)

IR Spectroscopy:

Diagnostic bands: 3300–3100 cm⁻¹ (

stretch), 1240 cm⁻¹ (C-O-C ether), 1100–1000 cm⁻¹ (C=S stretch).

Purity Assay (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).
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Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].

Detection: UV at 254 nm.

Retention Time: The thioamide will elute later than its amide precursor due to the higher

lipophilicity of the C=S bond compared to C=O.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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